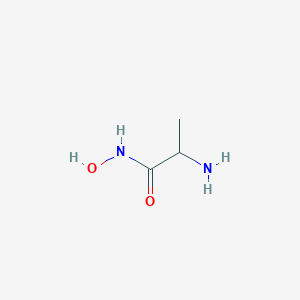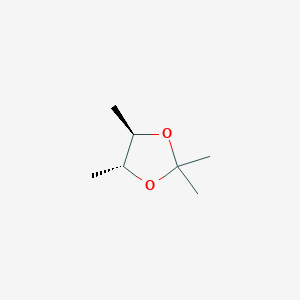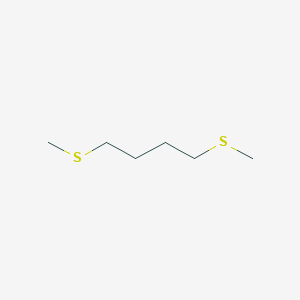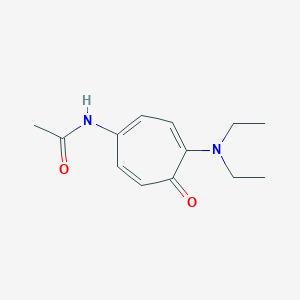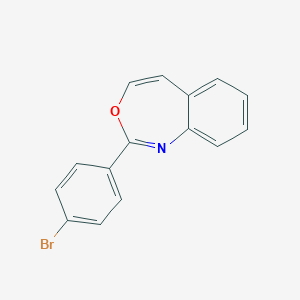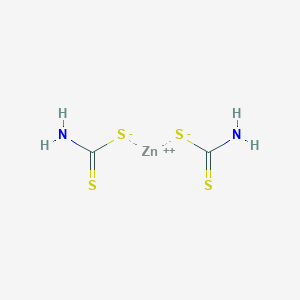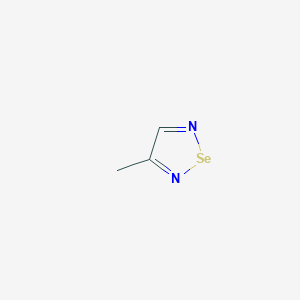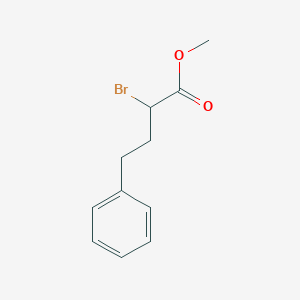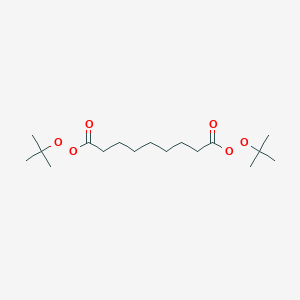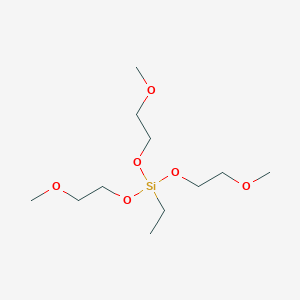
2-Methylnorbornane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnorbornane, also known as 2-MNB, is a bicyclic hydrocarbon compound that belongs to the norbornane family. It is a colorless liquid with a boiling point of 162°C and a molecular weight of 136.23 g/mol. The compound is widely used in various scientific research applications due to its unique properties, including its ability to undergo various chemical reactions and its high thermal stability.
Mécanisme D'action
The mechanism of action of 2-Methylnorbornane is not well understood. However, it is believed that the compound acts as a nucleophile in various chemical reactions, such as the hydrogenation of alkenes and the reduction of carbonyl compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Methylnorbornane. However, some studies have suggested that the compound may have potential as an anti-cancer agent. Additionally, 2-Methylnorbornane has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methylnorbornane is its high thermal stability, which makes it suitable for use in high-temperature reactions. The compound is also relatively easy to handle and store. However, one of the limitations of 2-Methylnorbornane is its high cost, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on 2-Methylnorbornane. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of new and useful derivatives. Additionally, further research is needed to better understand the mechanism of action of 2-Methylnorbornane and its potential applications in various fields, including medicine and materials science.
Méthodes De Synthèse
The synthesis of 2-Methylnorbornane can be achieved through several methods, including the hydrogenation of norbornadiene, the isomerization of 2,5-norbornadiene, and the reduction of 2-norbornene. The most common method used for the synthesis of 2-Methylnorbornane is the hydrogenation of norbornadiene, which involves the addition of hydrogen gas to norbornadiene in the presence of a catalyst, such as palladium or platinum.
Applications De Recherche Scientifique
2-Methylnorbornane has been widely used in various scientific research applications due to its unique properties. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and polymers. The compound is also used as a solvent in organic synthesis and as a reagent in analytical chemistry.
Propriétés
Numéro CAS |
15185-11-2 |
|---|---|
Nom du produit |
2-Methylnorbornane |
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.2 g/mol |
Nom IUPAC |
2-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14/c1-6-4-7-2-3-8(6)5-7/h6-8H,2-5H2,1H3 |
Clé InChI |
KWSARSUDWPZTFF-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC1C2 |
SMILES canonique |
CC1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



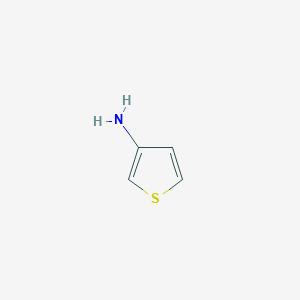
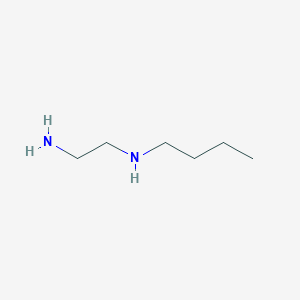
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
